molecular formula C16H11F3N2O B12608013 5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 651033-25-9

5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B12608013
CAS No.: 651033-25-9
M. Wt: 304.27 g/mol
InChI Key: ULZOJKPDEVOKCJ-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of both methyl and trifluoromethyl groups in the structure suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3-methylbenzamidoxime with 4-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, oxadiazoles are often explored for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties. The specific compound could be investigated for similar activities.

Industry

Industrially, such compounds can be used in the development of advanced materials, including polymers and coatings. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the methyl and trifluoromethyl groups, which can affect its reactivity and properties.

    5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but different substitution pattern.

    5-(3-Trifluoromethylphenyl)-3-phenyl-1,2,4-oxadiazole: Contains a trifluoromethyl group but lacks the methyl group.

Uniqueness

The presence of both a methyl group and a trifluoromethyl group in 5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole makes it unique. These groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique applications and activities.

Properties

CAS No.

651033-25-9

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

5-(3-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H11F3N2O/c1-10-3-2-4-12(9-10)15-20-14(21-22-15)11-5-7-13(8-6-11)16(17,18)19/h2-9H,1H3

InChI Key

ULZOJKPDEVOKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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